molecular formula C14H22ClNO3 B1397713 3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride CAS No. 1220034-38-7

3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride

Cat. No. B1397713
M. Wt: 287.78 g/mol
InChI Key: ROIJRMFXXDTDBL-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride, commonly referred to as 3-DMAP-HCl, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a derivative of piperidine, a cyclic organic compound, and has a molecular weight of 393.9 g/mol. 3-DMAP-HCl has been studied for its biochemical and physiological effects, and has been used in lab experiments for its various advantages and limitations.

Scientific Research Applications

Synthesis and Structural Analysis

3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride has been used as a key structure in the synthesis of various analogs and derivatives, demonstrating its utility in the exploration of chemical structures. A study focused on the synthesis of 3,5-bis(2-fluorobenzylidene)-4-piperidone analogs, highlighting the significance of the piperidin-4-one ring and its structural configurations, which are crucial for the biological activities of the synthesized compounds (Lagisetty, Powell, & Awasthi, 2009). This research underlines the potential of 3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride as a precursor in synthesizing structurally complex and biologically active molecules.

Biological Activity

The chemical compound has been utilized as a foundational structure in the creation of biologically active molecules. Specifically, research has been conducted to synthesize and evaluate a series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, focusing on their bioactivity against various enzymes such as lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) (Khalid et al., 2013). This study emphasizes the compound's potential in medicinal chemistry, particularly in developing enzyme inhibitors.

Photolytic Reactivity

In the realm of photochemistry, the compound has shown relevance, particularly in the study of 3,5-dimethoxybenzyl derivatives. An investigation into the photochemistry of these compounds revealed the formation of isomeric trienes, shedding light on the intricate photolytic reactions and the potential of 3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride as a precursor in photochemical studies (DeCosta, Howell, Pincock, & Rifai, 2000).

properties

IUPAC Name

3-[(3,5-dimethoxyphenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-16-13-6-11(7-14(8-13)17-2)10-18-12-4-3-5-15-9-12;/h6-8,12,15H,3-5,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIJRMFXXDTDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COC2CCCNC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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